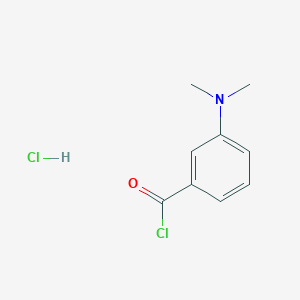

3-Dimethylaminobenzoyl chloride hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

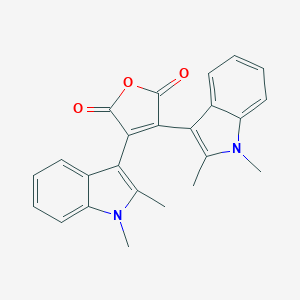

The synthesis of related compounds often involves complex reactions that yield products with significant structural and functional diversity. For example, the synthesis of 3-(3,4-dimethoxyphenylethylamino)-methylidene-1,2,3,9-tetrahydropyrrolo[2,1-b]-quinazolin-9-one hydrochloride demonstrates the intricacies involved in creating compounds with specific structural features, including the careful orchestration of electrostatic interactions and hydrogen bonding to stabilize the resultant salt forms (Zhurakulov et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of similar compounds provides insight into their configuration and stability. The detailed X-ray crystallography study of such compounds reveals the precise arrangement of atoms and the types of interactions that contribute to their stability. This is critical for understanding how modifications in the molecular structure can influence the overall properties and reactivity of the compound (Zhurakulov et al., 2022).

Applications De Recherche Scientifique

Antihistaminic Agent Synthesis

- 3-Dimethylaminobenzoyl chloride hydrochloride is used as an intermediate in the synthesis of antihistaminic agents. A publication mentions its utility in the synthesis of compounds derived from carbazole and diphenylamine, highlighting its importance in pharmaceutical chemistry (Burckhalter, Stephens, & Hall, 1950).

Catalysis in Organometallic Chemistry

- In organometallic chemistry, alkylammonium-imidazolium chloride salts, prepared by alkylation of imidazole compounds with chloro-alkyl-dimethylamine hydrochloride, serve as precursors for synthesizing rhodium(I) complexes. These complexes have applications in catalysis (Jiménez et al., 2008).

Organic Synthesis Intermediates

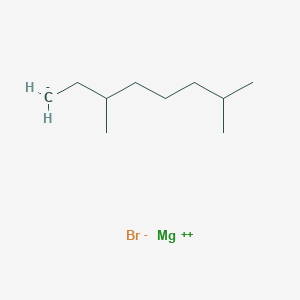

- The compound is primarily used as an industrial and research organic chemical intermediate. It acts as an alkylating reagent in various types of reactions, including Grignard and other reactions, and is used in the synthesis of pharmaceuticals, agricultural chemicals, and photographic chemicals (Abdo, 2007).

Synthesis of Isoxazolidinones

- It has been used in the synthesis of isoxazolidinones, a class of compounds with potential pharmacological properties (Gui-qiu & Chun-rui, 2004).

Preparation of Cadmium Complexes

- Cadmium(II) complexes with compounds derived from dimethylamino hydrochlorides have been studied for their thermal degradation kinetics. These complexes have potential applications in analytical and inorganic chemistry (Naik, Chetana, & Revanasiddappa, 2002).

Fluorescence Probes

- The compound is involved in studies concerning the influence of prototropic reactions on spectral characteristics, predestining it to be used as an acid fluorescence probe in certain chemical analyses (Józefowicz et al., 2011).

Synthesis of Benzopyranones

- It is used in the synthesis of basic benzopyranones, compounds that might have potential applications in medicinal chemistry (Bojilova & Ivanova, 1991).

Safety And Hazards

3-Dimethylaminobenzoyl chloride hydrochloride is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing its dust, fume, gas, mist, vapors, or spray . In case of exposure, immediate medical attention is required .

Propriétés

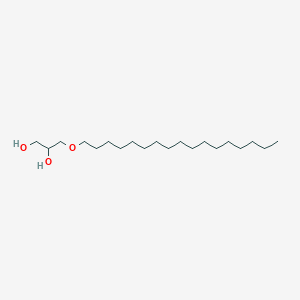

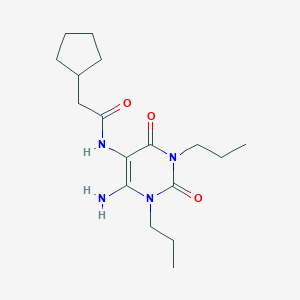

IUPAC Name |

3-(dimethylamino)benzoyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-4-7(6-8)9(10)12;/h3-6H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDQPATXNFWFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627916 | |

| Record name | 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Dimethylaminobenzoyl chloride hydrochloride | |

CAS RN |

117500-61-5 | |

| Record name | 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Dimethylaminobenzoyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.